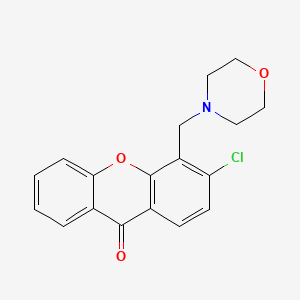
Xanthen-9-one, 3-chloro-4-morpholinomethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthen-9-one, 3-chloro-4-morpholinomethyl- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. The compound’s structure includes a xanthone core with a chloro and morpholinomethyl substituent, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 3-chloro-4-morpholinomethyl- typically involves the classical condensation of a salicylic acid with a phenol derivative. This reaction can be carried out under various conditions, including the use of acetic anhydride as a dehydrating agent . Another approach involves the reaction of an aryl aldehyde with a phenol derivative . These methods have been optimized over the years to improve yield and reaction efficiency.
Industrial Production Methods
Industrial production of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-morpholinomethyl-, often employs large-scale organic synthesis techniques. These methods may involve the use of catalysts such as ytterbium, palladium, or copper to facilitate the reaction . Microwave heating has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Xanthen-9-one, 3-chloro-4-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.
Substitution: The chloro and morpholinomethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include various substituted xanthones and xanthenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Xanthen-9-one, 3-chloro-4-morpholinomethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Xanthen-9-one, 3-chloro-4-morpholinomethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to modulate biological responses by binding to specific enzymes or receptors. For example, it may inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring, known for their enhanced biological activities.
Acridones: Similar to xanthones but with different chromophoric properties and solubility profiles.
Uniqueness
Xanthen-9-one, 3-chloro-4-morpholinomethyl- stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the chloro and morpholinomethyl groups enhances its reactivity and potential therapeutic applications compared to other xanthone derivatives .
Eigenschaften
CAS-Nummer |
43159-89-3 |
|---|---|
Molekularformel |
C18H16ClNO3 |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
3-chloro-4-(morpholin-4-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H16ClNO3/c19-15-6-5-13-17(21)12-3-1-2-4-16(12)23-18(13)14(15)11-20-7-9-22-10-8-20/h1-6H,7-11H2 |
InChI-Schlüssel |
JVHBRNGIVSZXEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


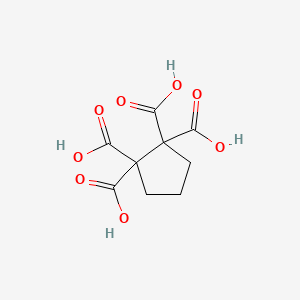
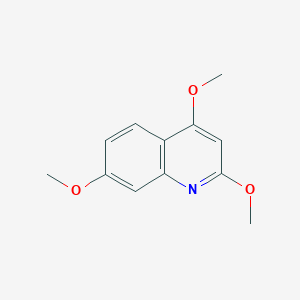

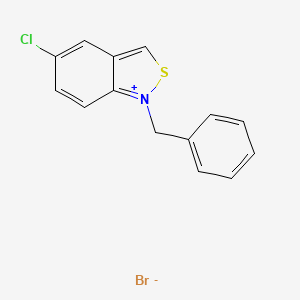
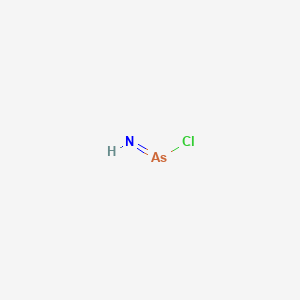
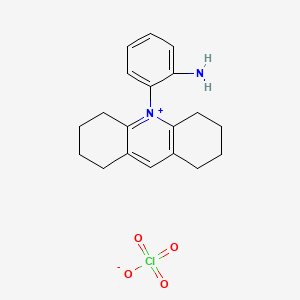
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
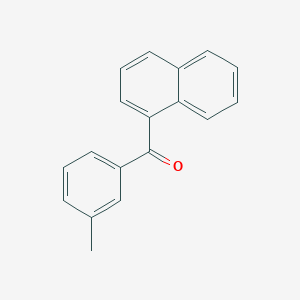
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)


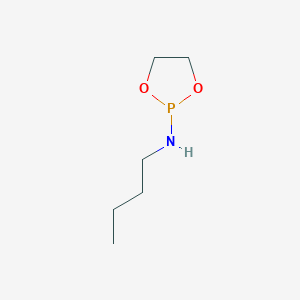
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)

